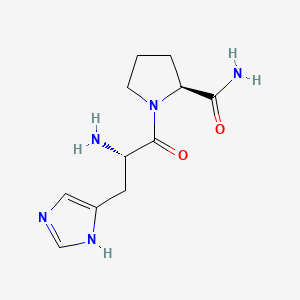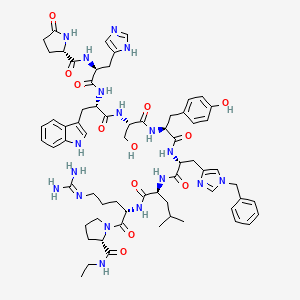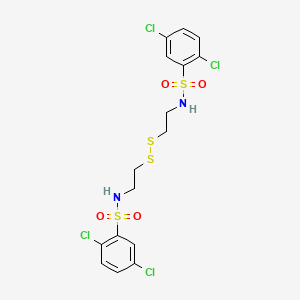
KC7f2
描述
KC7F2 是一种有效的缺氧诱导因子-1 途径抑制剂,已显示出作为抗癌剂的潜力。 它以抑制缺氧诱导因子-1α 蛋白的合成而闻名,缺氧诱导因子-1α 蛋白是细胞对低氧水平反应的关键调节剂 .
科学研究应用
KC7F2 在科学研究中有着广泛的应用,尤其是在化学、生物学和医学领域。 它被用作工具化合物来研究缺氧诱导因子-1 途径及其在癌症生物学中的作用 . 此外,this compound 由于其抑制视网膜新生血管形成的潜力而受到关注,使其成为治疗早产儿视网膜病变等眼疾的有希望的候选药物 .
作用机制
KC7F2 通过下调缺氧诱导因子-1α 蛋白的合成来发挥作用。 这是通过抑制真核翻译起始因子 4E 结合蛋白 1 和 p70 S6 激酶的磷酸化实现的,它们是缺氧诱导因子-1α 蛋白合成的关键调节剂 . 通过抑制缺氧诱导因子-1 途径,this compound 可以减少参与癌细胞存活和肿瘤生长的基因的表达 .
生化分析
Biochemical Properties
KC7f2 plays a significant role in biochemical reactions, particularly in the regulation of HIF-1α protein synthesis . It interacts with key regulators of HIF-1α protein synthesis, including the eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the activation of HIF-target genes such as carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), endothelin 1, and enolase 1 . It also exhibits enhanced cytotoxicity under hypoxic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves the down-regulation of HIF-1α protein synthesis . It does not accelerate HIF-1α degradation but inhibits its protein synthesis at the translation level . This effect is accompanied by the suppression of the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .
Temporal Effects in Laboratory Settings
It has been observed that this compound markedly inhibits HIF-mediated transcription in cells derived from different tumor types, including glioma, breast, and prostate cancers .
Dosage Effects in Animal Models
It has been reported that this compound treatment (10 mg/kg/d) in oxygen-induced retinopathy (OIR) mice significantly attenuated pathological neovascularization .
Metabolic Pathways
This compound is involved in the metabolic pathways that regulate the synthesis of HIF-1α . It interacts with enzymes and cofactors that control the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .
准备方法
合成路线和反应条件: KC7F2 的合成涉及在特定条件下,胱胺与 2,5-二氯苯磺酰氯反应。 该反应通常在诸如二甲基亚砜之类的有机溶剂中进行,并加入碱以促进反应 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及仔细控制反应条件,以确保最终产品的产率和纯度高。 然后使用重结晶或色谱等技术对化合物进行纯化 .
化学反应分析
反应类型: KC7F2 主要由于存在反应性磺酰氯基团而发生取代反应。 它还可以在特定条件下参与还原反应 .
常用试剂和条件: 涉及 this compound 的反应中使用的常用试剂包括三乙胺等碱和硼氢化钠等还原剂。 这些反应通常在二甲基亚砜或乙腈等有机溶剂中进行 .
主要产物: 从 this compound 反应形成的主要产物取决于所使用的特定试剂和条件。 例如,还原反应可导致形成胱胺衍生物,而取代反应可生成各种磺酰胺化合物 .
相似化合物的比较
KC7F2 与其他缺氧诱导因子-1α 抑制剂类似,例如 PX-12 和 103D5R。 this compound 的独特之处在于它能够选择性地抑制缺氧诱导因子-1α 蛋白的合成,而不影响缺氧诱导因子-1α 信使 RNA 的转录或缺氧诱导因子-1α 蛋白的稳定性 . 这种选择性抑制使 this compound 成为研究缺氧诱导因子-1 途径及其在癌症生物学中的作用的宝贵工具 .
类似化合物列表:- PX-12
- 103D5R
- 拓扑异构酶 I 抑制剂
- Hsp90 分子伴侣抑制剂
- 微管抑制剂
- 组蛋白脱乙酰酶抑制剂
- 信号激酶抑制剂
- 生长因子受体抑制剂
属性
IUPAC Name |
2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQLACDIZMLXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl4N2O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927822-86-4 | |
| Record name | KC7f2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927822864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 927822-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KC7F2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94C2DMM81L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of KC7F2?
A1: this compound acts by inhibiting the translation of HIF-1α, a transcription factor that plays a crucial role in the cellular response to low oxygen levels. [] This inhibition disrupts the HIF-1 pathway, affecting the expression of various genes involved in angiogenesis, metabolism, and cell survival. [, ]
Q2: How does this compound affect the HIF-1α protein synthesis?
A2: this compound suppresses the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase. These proteins are key regulators of HIF-1α protein synthesis. []
Q3: What are the downstream effects of this compound's inhibition of the HIF-1 pathway?
A3: this compound's inhibition of HIF-1α leads to a decrease in the expression of HIF-target genes, including:
- Angiogenesis: Vascular Endothelial Growth Factor A (VEGF) [, , , , ], Endothelin 1 []
- Extracellular Matrix Remodeling: Matrix Metalloproteinase 2 (MMP2) []
- Metabolism: Carbonic Anhydrase IX, Enolase 1, Glucose Transporter-1 (GLUT1) [, ]
Q4: Can you provide specific examples of this compound's impact on different cell types?
A4: this compound has demonstrated efficacy in various in vitro and in vivo models:
- Cancer Cells: Inhibited HIF-mediated transcription in glioma, breast, and prostate cancer cells, exhibiting enhanced cytotoxicity under hypoxia. []
- Endothelial Cells: Suppressed Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). []
- Microglia: Attenuated lipopolysaccharide-induced inflammation by inhibiting the HIF-1α-mediated metabolic reprogramming pathway in BV-2 microglial cells. []
- Chondrocytes: Alleviated apoptosis by upregulating HIF-1α-mediated mitophagy. []
Q5: Does this compound affect HIF-1α protein degradation?
A5: Current research primarily focuses on this compound's role in inhibiting HIF-1α protein synthesis. Further investigation is required to determine its impact on HIF-1α protein degradation.
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The available research primarily focuses on this compound's biological activity and mechanisms. Information about its material compatibility, stability under various conditions, and potential formulation strategies to improve its stability, solubility, or bioavailability is limited. Further research is needed in this area.
Q7: Does this compound exhibit any catalytic properties?
A7: The current research primarily focuses on this compound as an inhibitor of HIF-1α translation, not as a catalyst. There is no mention of this compound possessing catalytic properties or being used in catalytic applications.
Q8: Have computational methods been applied to study this compound?
A8: While computational chemistry and modeling techniques like simulations, calculations, and QSAR models could offer valuable insights into this compound's properties and potential modifications, the available research does not mention such studies.
Q9: What is the structure-activity relationship (SAR) of this compound?
A9: Information regarding the SAR of this compound and the impact of structural modifications on its activity, potency, and selectivity is currently unavailable in the provided research.
Q10: What preclinical studies have been conducted on this compound?
A10: this compound has been evaluated in various preclinical models, including:
- Oxygen-Induced Retinopathy (OIR) models: this compound effectively inhibited retinal neovascularization in both mouse and rat models. []
- Silica-Induced Pulmonary Fibrosis model: this compound attenuated pulmonary fibrosis in a mouse model. []
- Aortic Dissection model: this compound ameliorated the deleterious effects of intermittent hypoxia exposure in a mouse model of aortic dissection. []
- Myocardial Ischemia and Reperfusion Injury model: Ginsenoside Rg1, which activates HIF-1α, and this compound, which inhibits it, were used to study the effects of HIF-1α activation on myocardial I/R in a diabetic rat model. []
- Postoperative Peritoneal Adhesion (PPA) rodent models: Ligustrazine nanoparticles, which prevent PPA formation, were studied in PPA rodent models. This compound was used to confirm that ligustrazine suppresses hypoxia-induced PMC functions by inhibiting HIF-1α. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


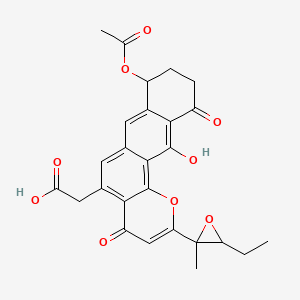

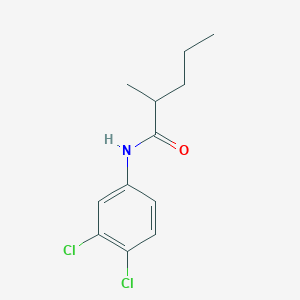
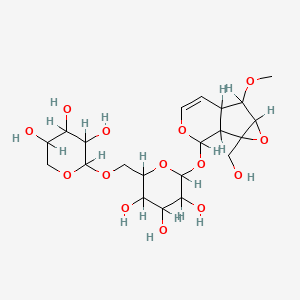
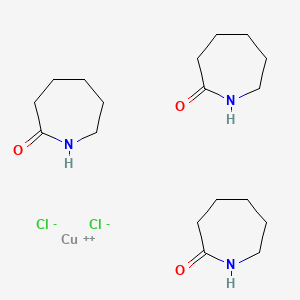
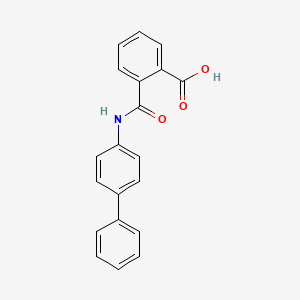
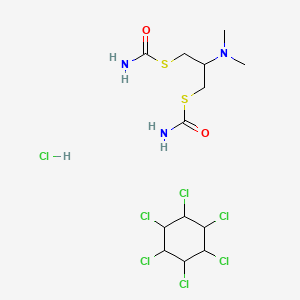

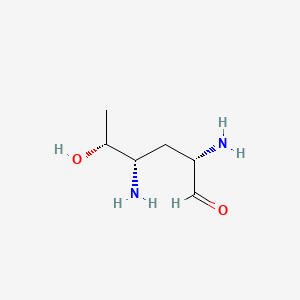
![(2R,3S)-2-amino-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]butanoic acid](/img/structure/B1673305.png)

